4,4'-Bipyridine 4-boronobenzoate
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Overview
Description
4,4’-Bipyridine 4-boronobenzoate is a chemical compound with the molecular formula C17H15BN2O4. It is a derivative of 4,4’-bipyridine, which is a heterocyclic compound widely utilized as a building block in various materials and compounds. This compound is known for its unique properties and applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-bipyridine derivatives typically involves metal-catalyzed cross-coupling reactions such as Suzuki, Negishi, and Stille coupling . These reactions often require the presence of a catalyst and specific reaction conditions to achieve high yields. For instance, the Suzuki coupling reaction involves the reaction of 4,4’-bipyridine with boronic acids in the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production of 4,4’-bipyridine derivatives can involve the use of pyridine as a raw material, which undergoes a dehydrogenation coupling reaction catalyzed by a loaded Ni/HY catalyst . This method allows for the efficient production of 4,4’-bipyridine derivatives on a larger scale.
Chemical Reactions Analysis
Types of Reactions: 4,4’-Bipyridine 4-boronobenzoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by specific reagents and conditions.
Common Reagents and Conditions:
Oxidation: Oxidation reactions can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can be facilitated by nucleophiles or electrophiles, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 4,4’-bipyridine derivatives can lead to the formation of bipyridinium salts, while reduction can yield bipyridine-based ligands .
Scientific Research Applications
4,4’-Bipyridine 4-boronobenzoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,4’-bipyridine 4-boronobenzoate involves its interaction with molecular targets and pathways. For instance, it can activate diboron compounds to form N,N’-diboryl-4,4’-bipyridinylidene, which plays a crucial role in the reduction of nitroarenes . This transformation involves the formation of arylnitrene intermediates and occurs through a series of dissociation and migration steps .
Comparison with Similar Compounds
4,4’-Bipyridine 4-boronobenzoate can be compared with other similar compounds, such as:
Viologens: These are N,N’-disubstituted derivatives of 4,4’-bipyridine known for their electrochemical properties.
Monoquats: Monosubstituted 4,4’-bipyridine derivatives that exhibit solvatochromic and environment-responsive behavior.
Uniqueness: The uniqueness of 4,4’-bipyridine 4-boronobenzoate lies in its ability to serve as a versatile building block for various applications, its redox activity, and its electrochromic properties .
Properties
Molecular Formula |
C17H15BN2O4 |
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Molecular Weight |
322.1 g/mol |
IUPAC Name |
4-boronobenzoic acid;4-pyridin-4-ylpyridine |
InChI |
InChI=1S/C10H8N2.C7H7BO4/c1-5-11-6-2-9(1)10-3-7-12-8-4-10;9-7(10)5-1-3-6(4-2-5)8(11)12/h1-8H;1-4,11-12H,(H,9,10) |
InChI Key |
WBLNJSPPYLZUIL-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)O)(O)O.C1=CN=CC=C1C2=CC=NC=C2 |
Origin of Product |
United States |
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